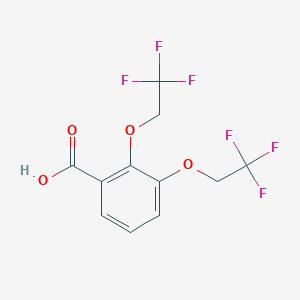2,3-Bis(2,2,2-trifluoroethoxy)benzoic acid
CAS No.: 35480-50-3
Cat. No.: VC8108620
Molecular Formula: C11H8F6O4
Molecular Weight: 318.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 35480-50-3 |
|---|---|
| Molecular Formula | C11H8F6O4 |
| Molecular Weight | 318.17 g/mol |
| IUPAC Name | 2,3-bis(2,2,2-trifluoroethoxy)benzoic acid |
| Standard InChI | InChI=1S/C11H8F6O4/c12-10(13,14)4-20-7-3-1-2-6(9(18)19)8(7)21-5-11(15,16)17/h1-3H,4-5H2,(H,18,19) |
| Standard InChI Key | WMADYFXBXCQPHL-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)OCC(F)(F)F)OCC(F)(F)F)C(=O)O |
| Canonical SMILES | C1=CC(=C(C(=C1)OCC(F)(F)F)OCC(F)(F)F)C(=O)O |
Introduction
Structural and Molecular Characteristics
Spectroscopic and Crystallographic Data
While crystallographic data for the 2,3-isomer are absent in the reviewed literature, the 2,5-isomer exhibits a planar benzoic acid core with trifluoroethoxy groups adopting orthogonal orientations relative to the ring . Nuclear magnetic resonance (NMR) spectra for analogous compounds show characteristic signals:
-
¹⁹F NMR: Quartet at δ -75 ppm (CF₃ group).
-
¹H NMR: Singlet for aromatic protons (δ 7.5–8.0 ppm) and multiplet for –OCH₂CF₃ (δ 4.5–4.8 ppm).
Synthetic Methodologies
Copper-Catalyzed Alkoxylation
The synthesis of bis(trifluoroethoxy)benzoic acids typically involves Ullmann-type coupling between halogenated benzoic acids and trifluoroethanol. For example, the 2,5-isomer is produced via reaction of 2,5-dichlorobenzoic acid with trifluoroethanol in tetrahydrofuran (THF), using a copper(I) catalyst (e.g., CuI) and a base (e.g., K₂CO₃) . Yields for this method range from 70–85%, with purification by recrystallization from ethanol/water .
Reaction Conditions:
Challenges in 2,3-Isomer Synthesis
The 2,3-substitution pattern introduces steric hindrance, potentially lowering yields compared to the 2,5-isomer. Patent US6288271B1 notes that ortho-substituted derivatives require optimized reaction times (24–48 hours) and excess trifluoroethanol (3–5 equivalents) to achieve satisfactory conversion .
Physicochemical Properties
Thermal and Solubility Profiles
Data for the 2,3-isomer are unavailable, but the 2,5-isomer exhibits:
-
Boiling Point: 320.9±42.0°C.
-
Solubility: Moderate in polar aprotic solvents (DMF, DMSO) and low in water (<1 mg/mL) .
Applications and Derivatives
Pharmaceutical Intermediate
While the 2,3-isomer’s applications are undocumented, the 2,5-isomer is a precursor to flecainide acetate, a Class IC antiarrhythmic agent . The trifluoroethoxy groups enhance binding to cardiac sodium channels, prolonging the drug’s half-life .
Carbamate Derivatives
Evitachem’s product [2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino N-[3-(trifluoromethyl)phenyl]carbamate demonstrates the utility of bis(trifluoroethoxy)benzoic acids in designing enzyme inhibitors. Similar strategies could apply to the 2,3-isomer for targeting neurological or inflammatory pathways.
Future Research Directions
-
Stereoelectronic Effects: Computational studies to compare the electron-withdrawing effects of 2,3- vs. 2,5-substitution.
-
Biological Screening: In vitro assays to evaluate the 2,3-isomer’s activity against ion channels or kinases.
-
Process Optimization: Development of regioselective catalysts for 2,3-substitution to improve synthetic efficiency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume